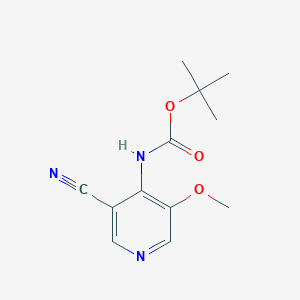

tert-Butyl 3-cyano-5-methoxypyridin-4-ylcarbamate

説明

tert-Butyl 3-cyano-5-methoxypyridin-4-ylcarbamate is a pyridine-derived compound featuring a tert-butyl carbamate group at position 4, a cyano substituent at position 3, and a methoxy group at position 3. This structure positions it as a versatile intermediate in pharmaceutical and agrochemical synthesis, where pyridine derivatives are commonly employed for their electron-deficient aromatic properties and functional group compatibility.

特性

IUPAC Name |

tert-butyl N-(3-cyano-5-methoxypyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-12(2,3)18-11(16)15-10-8(5-13)6-14-7-9(10)17-4/h6-7H,1-4H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWGKRBGUTYZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NC=C1C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673871 | |

| Record name | tert-Butyl (3-cyano-5-methoxypyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138444-19-5 | |

| Record name | 1,1-Dimethylethyl N-(3-cyano-5-methoxy-4-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3-cyano-5-methoxypyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

tert-Butyl 3-cyano-5-methoxypyridin-4-ylcarbamate is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyano group and a methoxy group, as well as a tert-butyl carbamate moiety. The structural formula can be represented as follows:

Table 1: Structural Features

| Feature | Description |

|---|---|

| Pyridine Ring | Contains cyano and methoxy substituents |

| Carbamate Group | Provides stability and reactivity |

| tert-Butyl Group | Enhances lipophilicity and solubility |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, potentially leading to the inhibition of enzyme activity. Additionally, the presence of the cyano group may enhance the compound's reactivity and selectivity towards certain biological targets.

Key Mechanisms

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes by binding to their active sites.

- Receptor Interaction : It could modulate receptor activity through competitive or allosteric mechanisms.

- Covalent Bond Formation : The carbamate moiety allows for covalent interactions with nucleophilic sites on proteins.

Antimicrobial Activity

Research indicates that derivatives of pyridine-based compounds exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess antimicrobial activity .

Case Studies

- Inhibition of TAK1 : A study on related compounds demonstrated that pyridine derivatives can inhibit the TAK1 enzyme, which is crucial in cancer cell signaling pathways. This inhibition leads to apoptosis in cancer cells, indicating potential therapeutic applications for similar compounds .

- Antibacterial Properties : A recent investigation highlighted the antibacterial efficacy of pyridine derivatives against resistant strains of bacteria, showing minimal inhibitory concentrations (MIC) that support their use in treating infections .

Table 2: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Enzyme Inhibition | Induces apoptosis in cancer cells | |

| Receptor Modulation | Alters signaling pathways |

Research Findings

Recent studies have focused on optimizing the pharmacological properties of pyridine derivatives like this compound. These investigations have revealed insights into their lipophilicity/hydrophilicity balance, which is crucial for bioavailability and therapeutic efficacy .

科学的研究の応用

Medicinal Chemistry

tert-Butyl 3-cyano-5-methoxypyridin-4-ylcarbamate has been investigated for its potential as a drug candidate due to its ability to modulate biological pathways. Compounds with similar structures have shown promise in targeting various receptors and enzymes.

Case Study : A study on pyridine derivatives indicated that modifications at the 3-position can lead to enhanced binding affinity towards specific biological targets, such as kinases involved in cancer progression . The presence of the cyano group in this compound may enhance its reactivity and interaction with biological molecules.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules. It can participate in various reactions, including nucleophilic substitutions and cycloadditions.

Synthesis Example : this compound can be synthesized through a multi-step process involving the reaction of pyridine derivatives with isocyanates, followed by subsequent modifications to introduce the cyano and methoxy groups. This synthetic route is valuable for producing other functionalized pyridine compounds, which are essential in pharmaceuticals .

Agricultural Chemistry

Research has also explored the use of similar pyridine derivatives as agrochemicals due to their potential herbicidal and fungicidal properties. The unique structural features of this compound may contribute to its efficacy against specific pests or pathogens.

Data Table: Comparison of Pyridine Derivatives

| Compound Name | Structure | Application Area | Notable Activity |

|---|---|---|---|

| This compound | Structure | Medicinal Chemistry | Potential kinase inhibitor |

| tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate | Structure | Organic Synthesis | Chemoselective reagent for amines |

| tert-butyl 3-(4-cyano-5-phenylisothiazol-3-yl)carbazate | Structure | Agricultural Chemistry | Herbicidal properties |

類似化合物との比較

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between tert-Butyl 3-cyano-5-methoxypyridin-4-ylcarbamate and closely related compounds:

Commercial Availability and Pricing

Specialty halogenated or functionalized variants (e.g., allyl, trimethylsilyl) command higher costs due to synthetic complexity .

Research and Development Implications

The structural flexibility of tert-butyl carbamate-protected pyridines enables diverse applications:

- Drug Discovery: Cyano-substituted analogs may serve as covalent inhibitors targeting cysteine residues in kinases or proteases .

- Material Science : Iodo and bromo derivatives (e.g., tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate ) are valuable in synthesizing conjugated polymers or metal-organic frameworks.

- Safety Considerations: While specific hazard data for the target compound are unavailable, tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate highlights the importance of evaluating electrophilic substituents (e.g., cyano) for acute toxicity or reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。